1-Methyl-1H-indazole-4-carbaldehyde CAS number
1-Methyl-1H-indazole-4-carbaldehyde CAS number
An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carbaldehyde: Synthesis, Properties, and Application in Kinase Inhibitor Development
This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-4-carbaldehyde (CAS No. 1053655-56-3), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its strategic application as a key intermediate in the development of potent kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its bicyclic structure, featuring a fused benzene and pyrazole ring, acts as a bioisostere of the natural indole nucleus and is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[1][2] This characteristic has led to the successful development of numerous FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for cancer therapy.[2][3] 1-Methyl-1H-indazole-4-carbaldehyde serves as a valuable starting material, providing a reactive aldehyde handle at the 4-position for synthetic elaboration into highly potent and selective final compounds.[4]
Physicochemical and Structural Data
A thorough understanding of a compound's properties is the foundation of its effective application. The key physicochemical data for 1-Methyl-1H-indazole-4-carbaldehyde are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1053655-56-3 | [5] |
| Molecular Formula | C₉H₈N₂O | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Yellow to light yellow solid/crystalline powder | [4] |
| Melting Point | 76 - 80 °C | N/A |
| Purity | ≥ 95% (HPLC) | [4] |
| SMILES | CN1N=CC2=C(C=O)C=CC=C12 | [5] |
| InChI Key | SONWSIAHVBTXPB-UHFFFAOYSA-N | [5] |
| Storage | Store at 0-8°C, protected from light and moisture. | [4] |
| Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
Synthesis and Mechanistic Considerations
A direct, scalable synthesis for 1-Methyl-1H-indazole-4-carbaldehyde is not commonly reported in survey literature. However, a robust and regioselective two-step approach can be rationally designed based on modern synthetic methodologies. This process involves the initial formation of the parent heterocycle followed by a highly selective N-alkylation.
Step 1: Synthesis of 1H-Indazole-4-carbaldehyde
The precursor, 1H-indazole-4-carbaldehyde (CAS 669050-70-8), is a critical intermediate.[6] Various methods for forming the indazole ring are known, often starting from ortho-substituted benzene derivatives.[7][8] A common approach involves the cyclization of substituted salicylaldehydes with hydrazine.[8][9]
Step 2: Regioselective N1-Methylation
The alkylation of the indazole core presents a significant synthetic challenge, as reactions often yield a mixture of N1 and N2 isomers.[10][11] While traditional methods using a base like K₂CO₃ in a polar aprotic solvent like DMF can lead to poor selectivity, recent advances allow for highly selective, thermodynamically controlled N1-alkylation.[10] The following protocol is adapted from a state-of-the-art, scalable methodology.
Caption: A robust workflow for selective N1-methylation of indazole.
Detailed Protocol (Step 2: N1-Methylation via Reductive Amination Pathway):
This procedure leverages a reductive amination followed by reduction, a modern method ensuring high N1 selectivity.[10]
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Reaction Setup: To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.1 eq, typically as a 37% aqueous solution).
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Formation of N-Formyl Intermediate: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The choice of this mild reducing agent is critical; it is selective for the iminium intermediate and tolerant of the aldehyde functionality on the indazole ring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-formyl intermediate.
-
Reduction to N-Methyl Group: Dissolve the crude intermediate in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Causality: LiAlH₄ is a powerful reducing agent necessary to reduce the stable amide (formyl) group to the desired methyl amine.
-
Final Work-up and Purification: After stirring for 1-2 hours (monitor by TLC/LC-MS), quench the reaction cautiously at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids through a pad of Celite®, washing with THF or ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 1-Methyl-1H-indazole-4-carbaldehyde.
Application in Drug Discovery: Targeting the IRAK4 Kinase
The innate immune system relies on signaling through Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which converge on the kinase IRAK4.[12][13] Aberrant activation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and certain cancers, making IRAK4 a high-value therapeutic target.[13][14] The indazole scaffold has been identified as a potent core for developing IRAK4 inhibitors.[13][15]
1-Methyl-1H-indazole-4-carbaldehyde is an ideal starting point for synthesizing such inhibitors. The N1-methyl group can provide beneficial interactions within the kinase active site or improve pharmacokinetic properties, while the C4-aldehyde serves as a versatile chemical handle for building out the rest of the molecule to occupy other regions of the ATP-binding pocket and enhance potency and selectivity.[4]
Caption: Inhibition of the IRAK4 node in the innate immunity pathway.
Experimental Protocol: In Vitro IRAK4 Kinase Assay
To evaluate compounds derived from 1-Methyl-1H-indazole-4-carbaldehyde, a robust and quantitative in vitro kinase assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method for this purpose.
Objective: To determine the IC₅₀ value of a test compound against human IRAK4 kinase.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by IRAK4. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen™ Tb-anti-p-CREB (Ser133) Antibody
-
Fluorescein-CREBtide substrate
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test Compound (solubilized in 100% DMSO)
-
384-well, low-volume, black microplate
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1 mM). Dispense a small volume (e.g., 250 nL) of each concentration into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and wells without enzyme for "full inhibition" (100% inhibition) controls.
-
Enzyme/Substrate Preparation: Prepare a 2X solution of IRAK4 enzyme and Fluorescein-CREBtide substrate in Kinase Buffer. The final concentrations should be optimized, but typical values are 1-5 nM for IRAK4 and 200-400 nM for the substrate.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well containing the test compound or DMSO.
-
Initiation of Kinase Reaction: Prepare a 2X solution of ATP in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for IRAK4 to ensure competitive inhibition can be accurately measured. Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Prepare a 2X solution of Tb-anti-p-CREB antibody in TR-FRET Dilution Buffer containing EDTA. The EDTA stops the kinase reaction by chelating Mg²⁺. Add 10 µL of this detection solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This self-validating protocol, with appropriate controls, provides a reliable method for quantifying the inhibitory potency of novel compounds, enabling structure-activity relationship (SAR) studies essential for drug development.
Conclusion
1-Methyl-1H-indazole-4-carbaldehyde is a high-value chemical intermediate with significant potential in modern drug discovery. Its strategic importance lies in the proven utility of the indazole scaffold as a kinase hinge-binder. By leveraging rational, regioselective synthesis protocols, researchers can efficiently utilize this building block to construct novel therapeutics. Its application in the development of IRAK4 inhibitors for inflammatory diseases represents a promising and actively pursued area of research, where the principles of medicinal chemistry and robust biological evaluation converge to address unmet medical needs.
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